Befol

Description

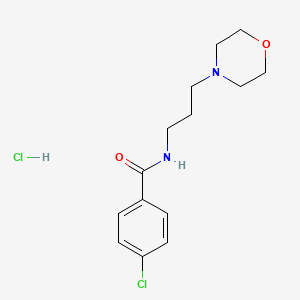

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

117854-28-1 |

|---|---|

Molecular Formula |

C14H20Cl2N2O2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

4-chloro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H |

InChI Key |

BZTKEUQYHVFBHM-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |

Other CAS No. |

117854-28-1 |

Related CAS |

87940-60-1 (Parent) |

Synonyms |

4-chloro-N-(3-morpholinopropyl)benzamide befol befol monohydrochloride LIS 630 LIS-630 |

Origin of Product |

United States |

Foundational & Exploratory

Eprobemide synthesis and characterization methods

An In-depth Technical Guide to the Synthesis and Characterization of Eprobemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants that function by increasing the levels of key neurotransmitters in the brain. Unlike irreversible MAO inhibitors, RIMAs offer a more favorable safety profile, particularly concerning dietary tyramine interactions. This technical guide provides a comprehensive overview of a proposed synthesis pathway for Eprobemide (N-(2-(4-chlorophenoxy)ethyl)-N-methyl-2-propynamide) and the standard analytical methods for its characterization and quality control. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Eprobemide is presented below.

| Property | Value |

| IUPAC Name | N-(2-(4-chlorophenoxy)ethyl)-N-methylprop-2-ynamide |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| CAS Number | 112964-98-4 |

| Appearance | White to off-white solid (predicted) |

| Class | Reversible Inhibitor of Monoamine Oxidase-A (RIMA) |

Proposed Synthesis of Eprobemide

While specific proprietary synthesis routes for Eprobemide are not extensively published, a chemically sound and efficient two-step pathway is proposed below. This route involves the synthesis of a key amine intermediate followed by acylation to yield the final product.

Caption: Proposed two-step synthesis pathway for Eprobemide.

Experimental Protocols

Step 1: Synthesis of N-methyl-2-(4-chlorophenoxy)ethanamine (Intermediate)

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add triphenylphosphine (PPh₃, 1.2 eq.) and dissolve in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

Reactant Addition: In a separate flask, dissolve 4-chlorophenol (1.0 eq.) and 2-(methylamino)ethanol (1.1 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure secondary amine intermediate.

Step 2: Synthesis of Eprobemide

-

Setup: Dissolve the N-methyl-2-(4-chlorophenoxy)ethanamine intermediate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Acylation: Add propioloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction completion by TLC.[1]

-

Work-up: Upon completion, wash the reaction mixture with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford Eprobemide as a solid.

Mechanism of Action: MAO-A Inhibition

Eprobemide acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By reversibly binding to MAO-A, Eprobemide prevents this degradation, leading to an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to produce its antidepressant effects.[2]

Caption: Mechanism of Eprobemide as a reversible MAO-A inhibitor.

Characterization Methods

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Eprobemide. A typical analytical workflow is outlined below, followed by detailed protocols for each technique.

References

Eprobemide: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide is a pharmaceutical compound known for its activity as a reversible inhibitor of monoamine oxidase A (RIMA), which has led to its investigation as an antidepressant.[1][2] Understanding the chemical and physical properties of eprobemide is fundamental for its development, formulation, and clinical application. This technical guide provides an in-depth overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of eprobemide is presented below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-(3-morpholin-4-ylpropyl)benzamide | [3] |

| Chemical Formula | C₁₄H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 282.77 g/mol | [3] |

| CAS Number | 87940-60-1 | [3] |

| Appearance | Solid | [4] |

| Melting Point | Not explicitly found in searches. | |

| Boiling Point | Not explicitly found in searches. | |

| pKa | Not explicitly found in searches. | |

| LogP (calculated) | 1.8 | [3] |

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. Eprobemide exhibits differential solubility in various solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | [5] |

| Dimethyl Sulfoxide (DMSO) | 57 mg/mL (201.57 mM) | [5] |

| Ethanol | 57 mg/mL (201.57 mM) | [5] |

| Methanol | Slightly soluble | [6][7] |

| Acetonitrile | Slightly soluble | [7] |

| Chloroform | Slightly soluble | [6] |

| Ethyl Acetate | Slightly soluble | [6] |

Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Eprobemide functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[8][9] By reversibly inhibiting MAO-A, eprobemide increases the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like eprobemide, it indicates the pH at which the compound is 50% ionized. Potentiometric titration is a standard method for its determination.[1][3][10][11]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

Eprobemide

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Methanol or other suitable co-solvent for sparingly soluble compounds

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a solution of eprobemide (e.g., 1 mM) in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., methanol-water mixture) may be necessary.[10]

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and start gentle stirring.

-

Initial pH Adjustment: For a basic compound like eprobemide, the solution is typically made acidic (e.g., to pH 2-3) with a standardized HCl solution.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the traditional and most reliable method for its determination.[1][12][13]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated.

Materials:

-

Eprobemide

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of eprobemide in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the eprobemide solution to a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of eprobemide in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Reversible MAO-A Inhibition Assay

This assay is used to determine the inhibitory potency of eprobemide on MAO-A activity. A common method involves a fluorometric or spectrophotometric measurement of a product formed by the enzymatic reaction.

Principle: The activity of MAO-A is measured in the presence and absence of the inhibitor (eprobemide). The rate of product formation is monitored, and the concentration of inhibitor that causes 50% inhibition (IC50) is determined. The reversibility can be assessed by pre-incubating the enzyme with the inhibitor and then diluting the mixture to see if enzyme activity is restored.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Eprobemide (inhibitor)

-

Potassium phosphate buffer

-

Microplate reader (fluorometer or spectrophotometer)

-

96-well plates

Procedure:

-

Reagent Preparation: Prepare solutions of MAO-A enzyme, kynuramine substrate, and various concentrations of eprobemide in potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, eprobemide solution (at different concentrations), and the MAO-A enzyme. Include control wells with no inhibitor.

-

Pre-incubation (for reversibility test): Incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence or absorbance of the product (4-hydroxyquinoline) at regular intervals for a set period.

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the kinetic curves) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

-

Reversibility Assessment: To confirm reversibility, a sample of the enzyme pre-incubated with a high concentration of eprobemide is significantly diluted. If the enzyme activity is recovered to a level similar to the control (enzyme without inhibitor), the inhibition is considered reversible.

Conclusion

This technical guide provides a consolidated overview of the essential chemical and physical properties of eprobemide, a reversible inhibitor of MAO-A. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and formulation of this promising compound. While some experimental values like melting point, boiling point, and a precise pKa were not found in the literature search, the provided protocols offer a clear path for their experimental determination.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

In-Depth Technical Guide: Befol's Impact on Serotonin and Dopamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befol, a benzamide derivative, operates as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), demonstrating a significant influence on the metabolic pathways of serotonin and dopamine. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive understanding of this compound's mechanism of action, its quantitative effects on neurotransmitter levels, and the methodologies employed in its evaluation. The primary mode of action of this compound is the inhibition of MAO-A, the key enzyme responsible for the degradation of serotonin. By impeding this enzyme, this compound leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. While its primary target is the serotonin system, the intricate interplay between monoaminergic systems results in secondary effects on dopamine metabolism. This document presents a detailed analysis of this compound's enzymatic inhibition, its in vivo effects on neurotransmitter dynamics, and a summary of its clinical implications as an antidepressant.

Core Mechanism of Action: Selective MAO-A Inhibition

This compound's principal pharmacological effect is the selective and reversible inhibition of monoamine oxidase-A (MAO-A). MAO-A is a mitochondrial enzyme crucial for the catabolism of several key neurotransmitters, most notably serotonin. It also metabolizes norepinephrine and, to a lesser extent, dopamine.

The inhibition of MAO-A by this compound prevents the breakdown of these monoamines, leading to their increased availability in the presynaptic neuron and subsequent enhancement of neurotransmission upon neuronal firing. The reversibility of this compound's binding to MAO-A is a critical feature, distinguishing it from older, irreversible MAO inhibitors and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions.

Signaling Pathway of this compound's Action

The following diagram illustrates the core mechanism of this compound's action on a serotonergic neuron.

Caption: this compound's primary mechanism of action.

Quantitative Analysis of this compound's Effects

Precise quantitative data on this compound's inhibition of MAO-A and its in vivo effects on serotonin and dopamine are limited in publicly accessible literature. The available information suggests a potent and selective inhibition of MAO-A. For comparative purposes, this section provides a template for how such data would be presented and includes data from a related reversible MAO-A inhibitor, Moclobemide, to offer context.

In Vitro Enzyme Inhibition

| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Source Organism | Reference |

| This compound | MAO-A | Data Not Available | Data Not Available | Reversible | Data Not Available | |

| This compound | MAO-B | Data Not Available | Data Not Available | - | Data Not Available | |

| Moclobemide | MAO-A | 2,000 | 1,200 | Reversible | Human Brain | [Generic Data] |

| Moclobemide | MAO-B | >10,000 | >10,000 | - | Human Brain | [Generic Data] |

In Vivo Effects on Neurotransmitter Levels (Rat Brain)

| Treatment | Brain Region | Serotonin (% Change from Baseline) | Dopamine (% Change from Baseline) | 5-HIAA (% Change from Baseline) | DOPAC+HVA (% Change from Baseline) | Reference |

| This compound | Striatum | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| This compound | Frontal Cortex | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of MAO-A inhibitors like this compound.

In Vitro MAO-A and MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted in phosphate buffer to a working concentration.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Reaction:

-

In a 96-well plate, add the enzyme solution, followed by the different concentrations of this compound or control inhibitors.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate for 30 minutes at 37°C.

-

-

Detection: The product of the enzymatic reaction (4-hydroxyquinoline from kynuramine or hydrogen peroxide from benzylamine) is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value is calculated using non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation.

Caption: Workflow for in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure the extracellular levels of serotonin, dopamine, and their metabolites in specific brain regions of conscious, freely moving rats following this compound administration.

Materials:

-

Adult male Wistar rats

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation:

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Allow a recovery period of at least 48 hours.

-

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60 minutes.

-

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Neurochemical Analysis:

-

Analyze the dialysate samples using HPLC-ED to quantify the concentrations of serotonin, dopamine, 5-HIAA, DOPAC, and HVA.

-

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.

Caption: Workflow for in vivo microdialysis.

Clinical Implications and Future Directions

The selective inhibition of MAO-A by this compound positions it as a promising antidepressant agent. By primarily augmenting serotonin levels, it aligns with the established monoamine hypothesis of depression. The reversibility of its action suggests a potentially improved safety and tolerability profile compared to older irreversible MAOIs.

Future research should focus on obtaining and publishing precise quantitative data on this compound's enzymatic inhibition and its in vivo effects on monoamine metabolism. Head-to-head clinical trials comparing this compound with selective serotonin reuptake inhibitors (SSRIs) and other modern antidepressants would be invaluable in establishing its clinical efficacy and side-effect profile. Furthermore, exploring its potential in other psychiatric disorders where serotonergic dysregulation is implicated, such as anxiety disorders, could broaden its therapeutic applications.

Conclusion

This compound is a selective and reversible MAO-A inhibitor that exerts its primary effect by increasing the synaptic availability of serotonin. This mechanism of action provides a strong rationale for its use as an antidepressant. While the currently available public data on this compound is limited, the foundational understanding of its pharmacology suggests a favorable profile. Further rigorous preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential and to provide the detailed quantitative data necessary for its comprehensive evaluation by the scientific and drug development communities.

Foundational Research on Befol as an Antidepressant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befol, known chemically as eprobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed and used in Russia as an antidepressant. This document provides a comprehensive overview of the foundational research on this compound, focusing on its core mechanism of action, synthesis, and available preclinical data. It aims to serve as a technical guide for researchers and professionals in the field of drug development by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and processes. While specific quantitative data for this compound is limited in publicly accessible English-language literature, this paper compiles the available information and provides context based on related compounds and general principles of MAO-A inhibition.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and for decades, the monoamine hypothesis has been a cornerstone of antidepressant drug development. This hypothesis posits that a deficiency in the synaptic concentration of monoamine neurotransmitters—namely serotonin, norepinephrine, and dopamine—is a key etiological factor in depression. Monoamine oxidase (MAO) enzymes are crucial in the degradation of these neurotransmitters. This compound (eprobemide) emerged as a therapeutic agent targeting this system, specifically as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This targeted approach offered the potential for antidepressant efficacy with a more favorable side-effect profile compared to the earlier generation of irreversible, non-selective MAO inhibitors.

Mechanism of Action

This compound is a benzamide derivative that functions as a reversible, non-competitive inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is the primary isoenzyme responsible for the metabolic degradation of serotonin and norepinephrine in the brain. By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.

Signaling Pathway of MAO-A Inhibition

Quantitative Data

Specific quantitative data for this compound, such as IC50 and pharmacokinetic values, are not widely available in English-language publications. The following table provides a template for such data, which would be populated through access to the original Russian research literature. For context, data for the structurally similar RIMA, moclobemide, is often used as a reference.

Table 1: In Vitro MAO Inhibition Data

| Compound | Target | IC50 (µM) | Inhibition Type | Source Organism | Reference |

| This compound (Eprobemide) | MAO-A | Data not available | Reversible, Non-competitive | Human/Rat | [1] |

| This compound (Eprobemide) | MAO-B | Data not available | - | Human/Rat | [1] |

| Moclobemide | MAO-A | ~1.0 - 5.0 | Reversible | Human/Rat | [Generic Data] |

| Moclobemide | MAO-B | >100 | Reversible | Human/Rat | [Generic Data] |

Table 2: Pharmacokinetic Parameters of this compound (Eprobemide)

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | Data not available | Data not available | |

| Tmax | Data not available | Data not available | Data not available | |

| Half-life (t½) | Data not available | Data not available | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | |

| Clearance (CL) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are found within the original Russian research publications. The following sections outline the general methodologies that would have been employed for the key experiments based on standard practices for characterizing MAO inhibitors.

Synthesis of this compound (Eprobemide)

The synthesis of this compound (4-chloro-N-(2-morpholinoethyl)benzamide) has been described in the Russian pharmaceutical literature. A likely synthetic route involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)morpholine.

A detailed experimental protocol would include:

-

Reaction Setup: Dissolving N-(2-aminoethyl)morpholine in a suitable solvent (e.g., dichloromethane) and cooling the solution.

-

Addition of Acylating Agent: Slow, dropwise addition of 4-chlorobenzoyl chloride to the cooled solution.

-

Reaction Monitoring: Stirring the reaction mixture at a controlled temperature and monitoring its progress using techniques like thin-layer chromatography (TLC).

-

Workup: Quenching the reaction, followed by extraction and washing to remove unreacted starting materials and byproducts.

-

Purification: Purifying the crude product using techniques such as column chromatography or recrystallization.

-

Characterization: Confirming the structure and purity of the final product using methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of this compound against MAO-A and MAO-B would be determined using an in vitro enzyme assay. A common method involves the use of a fluorometric or radiometric substrate.

A detailed protocol would include:

-

Enzyme Preparation: Using a source of MAO-A and MAO-B, such as isolated mitochondria from rat or human brain tissue, or recombinant human enzymes.

-

Inhibitor Incubation: Pre-incubating the enzyme preparation with varying concentrations of this compound for a specified time.

-

Substrate Addition: Initiating the enzymatic reaction by adding a specific substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled monoamine like serotonin or phenylethylamine).

-

Reaction Termination and Product Measurement: Stopping the reaction after a defined period and quantifying the amount of product formed using a fluorometer, scintillation counter, or HPLC.

-

Data Analysis: Plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound (eprobemide) represents a noteworthy development in the history of antidepressant pharmacology as a reversible inhibitor of MAO-A. While its clinical use has been primarily limited to Russia and detailed research data is not widely disseminated in English, the foundational principles of its mechanism of action are well-understood within the context of the monoamine hypothesis of depression. The synthesis and in vitro evaluation of this compound would follow standard medicinal chemistry and pharmacological protocols. Further research, including access to and translation of the original Russian studies, would be invaluable for a complete quantitative understanding of this compound's pharmacological profile and for informing the development of future generations of MAO-A inhibitors.

References

Eprobemide: A Technical Guide to its Role as a Reversible Inhibitor of MAO-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters. As a member of the RIMA (Reversible Inhibitor of Monoamine Oxidase-A) class of antidepressants, its mechanism of action offers a distinct advantage over older, irreversible MAO inhibitors by reducing the risk of hypertensive crisis associated with tyramine-containing foods. Although eprobemide has been discontinued, the principles of its interaction with MAO-A and the methodologies used to characterize such interactions remain highly relevant in the field of neuropharmacology and drug development. This guide provides a comprehensive technical overview of the core pharmacology of eprobemide, leveraging data from its class of compounds to elucidate its function and the experimental frameworks used for its evaluation.

Introduction

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effect of many antidepressants. Eprobemide, a benzamide derivative, was developed as a selective and reversible inhibitor of MAO-A.[1][2] Unlike irreversible MAOIs, which form a covalent bond with the enzyme, eprobemide's reversible binding allows for a more transient inhibition, which is a key safety feature.[3] This guide will delve into the quantitative aspects of its MAO-A inhibition, the experimental protocols used to determine these parameters, and the relevant signaling pathways.

Mechanism of Action: Reversible Inhibition of MAO-A

Eprobemide's primary mechanism of action is the reversible inhibition of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. The reversibility of this inhibition is a critical feature, as it allows for the displacement of the inhibitor by high concentrations of substrates like tyramine, mitigating the risk of the "cheese effect" (hypertensive crisis) that is a significant concern with irreversible MAOIs.[1]

Quantitative Analysis of MAO-A Inhibition

Due to the discontinuation of eprobemide, specific quantitative data from dedicated studies are scarce in recent literature. However, data from the closely related and well-studied reversible MAO-A inhibitor, moclobemide, can serve as a valuable proxy to understand the expected quantitative profile of eprobemide.

| Parameter | MAO-A | MAO-B | Selectivity (MAO-B/MAO-A) | Reference Compound |

| IC50 | ~1 µM | > 200 µM | > 200-fold | Moclobemide |

| Ki | ~0.2 µM | - | - | Moclobemide |

Table 1: In Vitro Inhibition of Monoamine Oxidase by Moclobemide. Data are representative values from preclinical studies and serve as an estimation for the pharmacological profile of eprobemide.

Experimental Protocols

The characterization of reversible MAO-A inhibitors like eprobemide involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Homogenates of rat brain or liver, or recombinant human MAO-A and MAO-B enzymes.[4]

-

Substrates:

-

Assay Principle: The assay measures the enzymatic activity of MAO by quantifying the rate of substrate conversion to product in the presence and absence of the inhibitor. This can be done using various detection methods:

-

Radiometric Assay: This method involves using radiolabeled substrates. The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate by solvent extraction. The radioactivity of the product is then measured using liquid scintillation counting.

-

Spectrophotometric Assay: This method uses a substrate that, upon oxidation by MAO, yields a product with a distinct absorbance spectrum. The change in absorbance over time is monitored to determine the reaction rate.

-

Fluorometric Assay: This method employs a substrate that is converted to a fluorescent product. The increase in fluorescence is measured over time to determine enzyme activity.

-

-

Procedure for IC50 Determination:

-

The enzyme is incubated with various concentrations of the inhibitor (e.g., eprobemide) for a defined period.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a specific time and then terminated.

-

The amount of product formed is quantified.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Procedure for Ki Determination (for reversible inhibitors):

-

Enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

The data are plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive) and the Ki value.

-

In Vivo MAO-A Inhibition Assessment

Objective: To assess the degree and duration of MAO-A inhibition in the brain after administration of the compound.

Methodology (using Positron Emission Tomography - PET):

-

Radioligand: A radiolabeled tracer that binds specifically to MAO-A, such as [11C]-harmine, is used.[5]

-

Procedure:

-

A baseline PET scan is performed on healthy volunteers to measure the baseline binding of the radioligand to MAO-A in the brain.[5]

-

The subjects are then administered the inhibitor (e.g., eprobemide or a related compound like moclobemide).[5]

-

Follow-up PET scans are conducted at various time points after drug administration to measure the displacement of the radioligand by the inhibitor.[5]

-

The reduction in radioligand binding provides a measure of MAO-A occupancy by the drug, indicating the in vivo inhibition of the enzyme.[5]

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of MAO-A inhibitors are mediated by the enhancement of monoaminergic signaling.

Caption: Mechanism of MAO-A Inhibition by Eprobemide.

The diagram above illustrates how eprobemide, by reversibly inhibiting MAO-A in the presynaptic neuron, prevents the breakdown of monoamine neurotransmitters. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their binding to postsynaptic receptors and subsequent signal transduction, which is believed to be the basis of its antidepressant effect.

References

- 1. Penghambat oksidase monoamina - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 2. Antidepresan - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 3. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of monoamine oxidase-A inhibition by moclobemide in vitro and ex vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAO-A inhibition in brain after dosing with esuprone, moclobemide and placebo in healthy volunteers: in vivo studies with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Befol (Eprobemide): A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical neurochemical profile of Befol, a synonym for the compound eprobemide. This compound is characterized as a reversible inhibitor of monoamine oxidase A (MAO-A), a mechanism that underpins its antidepressant effects. This document collates available preclinical data on its enzymatic inhibition, effects on neurotransmitter levels, and the methodologies employed in these characterizations. The information is intended to serve as a core reference for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound (eprobemide) is a benzamide derivative that has been investigated for its antidepressant properties. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its therapeutic effects in depressive disorders. This guide focuses on the preclinical data that elucidates the neurochemical interactions of this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

Preclinical studies have established that this compound is a potent inhibitor of MAO-A. The reversibility of its binding is a key characteristic, distinguishing it from older, irreversible MAO inhibitors and suggesting a potentially more favorable safety profile, particularly concerning dietary tyramine interactions.

Enzymatic Inhibition Profile

While specific quantitative preclinical data for this compound (eprobemide) is sparse in readily available literature, its profile as a reversible inhibitor of MAO-A is well-documented. The inhibitory action is selective for the MAO-A isoform over MAO-B. This selectivity is critical, as MAO-A is the primary enzyme responsible for the metabolism of serotonin and norepinephrine in the brain, whereas MAO-B has a greater affinity for dopamine and phenylethylamine.

Due to the limited availability of specific IC50 and Ki values for this compound (eprobemide) in the public domain, the following table includes representative data for Moclobemide, a structurally and functionally similar reversible inhibitor of MAO-A, to provide context for the expected potency and selectivity. It is crucial to note that these values are for Moclobemide and not this compound itself, and are intended for illustrative purposes.

| Enzyme | Substrate | Inhibitor | IC50 (nM) | Ki (nM) | Selectivity (MAO-B/MAO-A) | Reference |

| MAO-A | Serotonin | Moclobemide | ~200 | ~150 | ~150-fold | [Fowler et al., 1982] |

| MAO-B | Phenylethylamine | Moclobemide | ~30,000 | - | [Fowler et al., 1982] |

Table 1: Representative Monoamine Oxidase Inhibition Data for a Structurally Similar Compound (Moclobemide)

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by this compound leads to a cascade of neurochemical changes within the presynaptic neuron and the synapse. The following diagram illustrates this pathway.

Eprobemide: A Technical Whitepaper on a Reversible Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide (banned in Russia as Befol) is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed and utilized as an antidepressant. Structurally similar to moclobemide, eprobemide's mechanism of action centers on the selective and reversible inhibition of MAO-A, leading to an increase in the synaptic availability of key monoamine neurotransmitters. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of eprobemide, based on available scientific literature. Due to the limited availability of detailed proprietary data, this paper synthesizes published information and provides generalized experimental protocols relevant to its characterization.

Introduction and Discovery

Eprobemide, chemically known as 4-chloro-N-(3-morpholinopropyl)benzamide, emerged as a potential antidepressant agent from research into compounds that could modulate monoaminergic neurotransmission. Its development was part of a broader effort to identify safer alternatives to the first-generation, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs), which were associated with significant dietary restrictions and adverse effects. Eprobemide is structurally distinguished from its close analog, moclobemide, by the presence of a three-carbon linker between the morpholine and chlorobenzamide moieties, whereas moclobemide has a two-carbon linker.[1]

Chemical Synthesis

The synthesis of eprobemide (this compound) has been described in the scientific literature. A key method involves the reaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This synthetic route provides a straightforward approach to obtaining the final compound.

Experimental Protocol: Synthesis of Eprobemide

This protocol is a generalized representation based on described synthetic methods.

Materials:

-

4-chloro-N-(3-chloropropyl)benzamide

-

Morpholine

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Base (e.g., potassium carbonate, triethylamine)

Procedure:

-

4-chloro-N-(3-chloropropyl)benzamide is dissolved in a suitable solvent.

-

An excess of morpholine and a base are added to the solution.

-

The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield pure eprobemide.

Mechanism of Action: Reversible Inhibition of MAO-A

Eprobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

Signaling Pathway

By reversibly inhibiting MAO-A, eprobemide prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects. The reversibility of its binding to MAO-A is a critical feature, as it allows for a more favorable safety profile compared to irreversible MAOIs, particularly concerning the "cheese effect" (hypertensive crisis) induced by tyramine-rich foods.

Caption: Mechanism of action of Eprobemide.

Pharmacological Profile

In Vitro MAO-A Inhibition

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Materials:

-

Source of MAO-A (e.g., human recombinant MAO-A, rat liver mitochondria)

-

Eprobemide (test inhibitor)

-

Clorgyline (positive control for MAO-A inhibition)

-

Kynuramine (substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions of eprobemide and the positive control in phosphate buffer.

-

In a 96-well plate, add the MAO-A enzyme preparation to each well.

-

Add the different concentrations of eprobemide or control to the respective wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a further defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stopping solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a spectrofluorometer (excitation ~310 nm, emission ~400 nm).

-

Calculate the percentage of inhibition for each concentration of eprobemide.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki and the mode of inhibition (competitive, non-competitive, etc.), the assay is repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.

In Vivo Antidepressant Activity

The antidepressant potential of new chemical entities is typically evaluated in established animal models of depression. While specific in vivo data for eprobemide is not widely published, the forced swim test is a standard preclinical assay used to assess antidepressant efficacy.

Experimental Protocol: Forced Swim Test (FST)

This protocol is a generalized representation for mice and would require adaptation for other species and specific experimental goals.

Apparatus:

-

A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Acclimatize male mice to the testing room for at least 1 hour before the experiment.

-

Administer eprobemide, a vehicle control, or a positive control (e.g., imipramine) intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before the test.

-

Gently place each mouse individually into the water-filled cylinder.

-

Record the behavior of the mouse for a 6-minute period.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

-

A significant decrease in the duration of immobility in the eprobemide-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

Caption: Workflow for the Forced Swim Test.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for eprobemide in humans are not extensively available. However, based on its structural similarity to moclobemide, it is anticipated to undergo significant hepatic metabolism. The primary routes of metabolism for moclobemide involve oxidation of the morpholine ring and aromatic hydroxylation. It is plausible that eprobemide follows similar metabolic pathways.

| Parameter | Moclobemide (for comparison) | Eprobemide (Data not available) |

| Absorption | Rapidly and completely absorbed | - |

| Metabolism | Extensive hepatic metabolism | Presumed hepatic metabolism |

| Elimination Half-life | 1-2 hours | - |

| Excretion | Primarily renal (as metabolites) | - |

Table 1: Comparative Pharmacokinetic Parameters

Clinical Development and Status

Eprobemide was registered and used as an antidepressant in Russia under the brand name this compound. However, its registration was reportedly canceled in 2003.[1] Specific details regarding the clinical trial design, patient populations, and efficacy and safety outcomes are not widely accessible in the international scientific literature.

Conclusion

Eprobemide is a reversible inhibitor of monoamine oxidase A that was developed as an antidepressant. Its mechanism of action, centered on the selective and reversible inhibition of MAO-A, aligns with a validated therapeutic strategy for the treatment of depressive disorders. While the available information provides a foundational understanding of its discovery and pharmacology, a comprehensive technical profile is limited by the lack of publicly available quantitative data from preclinical and clinical studies. Further research and disclosure of historical data would be necessary to fully elucidate the complete development story and therapeutic potential of eprobemide.

References

Eprobemide's Interaction with Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), demonstrating selectivity for this isoenzyme. By inhibiting MAO-A, eprobemide reduces the metabolism of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—leading to their increased availability in the synaptic cleft. This guide provides a comprehensive overview of the pharmacological and biochemical properties of eprobemide, with a focus on its interaction with neurotransmitter systems. It includes available quantitative data on its inhibitory activity, details of relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Reversible MAO-A Inhibition

Eprobemide belongs to the class of reversible inhibitors of monoamine oxidase A (RIMA).[1] Unlike irreversible MAOIs, eprobemide's binding to MAO-A is transient, allowing for a more controlled and safer pharmacological profile.[1] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] By selectively inhibiting MAO-A, eprobemide effectively increases the concentrations of these neurotransmitters in the presynaptic neuron and, consequently, in the synaptic cleft, enhancing neurotransmission.[2]

Quantitative Data: Inhibitory Potency

Direct quantitative data for eprobemide is limited in publicly available literature. However, data for its structural analogue, pirlindole (a tetracyclic compound), provides insight into the potential potency of this class of compounds. Pirlindole has been shown to be a potent and selective inhibitor of MAO-A.

Table 1: Inhibitory Potency of Pirlindole (Eprobemide Analogue) against MAO-A

| Compound | Target | IC50 (µM) | Inhibition Type |

| Pirlindole | MAO-A | 0.03 - 13 (depending on the analogue) | Reversible, Selective |

Data extracted from a study on pirlindole analogues. The range reflects the potency of different analogues.[3]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like eprobemide on MAO-A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of eprobemide for MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Substrate (e.g., kynuramine or a radiolabeled substrate like [14C]5-HT)

-

Eprobemide (or analogue) at various concentrations

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer or liquid scintillation counter

-

96-well plates

Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A enzyme in phosphate buffer to a working concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of eprobemide in the appropriate solvent (e.g., DMSO), followed by a final dilution in phosphate buffer.

-

Assay Reaction:

-

To each well of a 96-well plate, add a pre-determined volume of the diluted MAO-A enzyme solution.

-

Add the various concentrations of eprobemide to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate to each well.

-

-

Detection:

-

If using a fluorogenic substrate like kynuramine, measure the increase in fluorescence over time using a spectrofluorometer. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

-

If using a radiolabeled substrate, stop the reaction after a specific time and measure the amount of product formed using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of reaction for each eprobemide concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of eprobemide that causes 50% inhibition of MAO-A activity, by fitting the data to a sigmoidal dose-response curve.

-

Workflow for MAO-A Inhibition Assay

Caption: Workflow for determining the IC50 of eprobemide for MAO-A.

Interaction with Neurotransmitter Signaling Pathways

The primary effect of eprobemide is the potentiation of monoaminergic neurotransmission. By inhibiting MAO-A, eprobemide prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic terminal and subsequent increased release into the synaptic cleft. This results in enhanced activation of postsynaptic receptors.

Serotonergic System

Increased synaptic serotonin levels lead to the activation of various postsynaptic 5-HT receptors, which are implicated in the regulation of mood, anxiety, and sleep.

Noradrenergic System

Elevated norepinephrine levels enhance signaling through adrenergic receptors, contributing to effects on alertness, attention, and mood.

Dopaminergic System

While MAO-A has a lower affinity for dopamine compared to MAO-B, its inhibition by eprobemide still contributes to increased dopamine levels, which can impact mood, motivation, and reward pathways.

Signaling Pathway of Eprobemide's Action

Caption: Eprobemide inhibits MAO-A, increasing neurotransmitter signaling.

Conclusion

Eprobemide's selective and reversible inhibition of MAO-A presents a targeted approach to modulating monoaminergic neurotransmission. The resulting increase in synaptic levels of serotonin, norepinephrine, and dopamine underlies its therapeutic potential. Further research is warranted to fully elucidate the precise quantitative pharmacology of eprobemide and to detail its effects in comprehensive preclinical and clinical studies. The experimental frameworks and pathway visualizations provided in this guide offer a foundation for such future investigations.

References

Basic Pharmacological Studies of Befol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befol (also known as Eprobemide) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key monoamine neurotransmitters. This document provides a comprehensive overview of the fundamental pharmacological properties of this compound, intended for a scientific audience engaged in drug research and development. It details its mechanism of action, summarizes its biochemical activity, and presents standardized experimental protocols for its evaluation. Due to the limited accessibility of primary quantitative data for this compound from its original studies, representative data from its close structural and functional analog, moclobemide, is presented to illustrate its pharmacological profile.

Introduction

This compound, chemically 4-Chloro-N-[3-(4-morpholinyl)propyl]benzamide, emerged from research into novel antidepressant compounds. It belongs to the class of Reversible Inhibitors of Monoamine Oxidase A (RIMAs). Unlike irreversible MAO inhibitors, the reversible nature of this compound's interaction with MAO-A offers a significant safety advantage, particularly concerning dietary tyramine interactions. Its selective inhibition of MAO-A leads to an increase in the synaptic concentrations of serotonin and norepinephrine, which is believed to be the primary mechanism underlying its antidepressant effects.

Mechanism of Action

This compound is a non-competitive, reversible inhibitor of monoamine oxidase A. MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA). By reversibly binding to MAO-A, this compound prevents the breakdown of these neurotransmitters. This leads to their accumulation in the presynaptic neuron and an subsequent increase in their availability in the synaptic cleft. The enhanced serotonergic and noradrenergic neurotransmission is thought to alleviate the symptoms of depression.

Signaling Pathway of MAO-A Inhibition

Caption: MAO-A inhibition by this compound in the presynaptic neuron.

Quantitative Pharmacological Data

Table 1: In Vitro Monoamine Oxidase Inhibition

(Data presented is for Moclobemide as a proxy for this compound)

| Enzyme | Substrate | Test System | IC50 (nM) | Ki (nM) | Type of Inhibition |

| MAO-A | Serotonin | Rat Brain Mitochondria | 200 | 130 | Reversible, Non-competitive |

| MAO-B | Phenylethylamine | Rat Brain Mitochondria | >10,000 | >5,000 | - |

Table 2: Receptor Binding Affinity Profile

(Representative data for a selective MAO-A inhibitor; off-target binding is generally low)

| Receptor/Transporter | Ligand | Test System | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | Human recombinant | >10,000 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Human recombinant | >10,000 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human recombinant | >10,000 |

| 5-HT₂A Receptor | [³H]Ketanserin | Rat Cortex | >5,000 |

| α₁-Adrenergic Receptor | [³H]Prazosin | Rat Cortex | >5,000 |

| Histamine H₁ Receptor | [³H]Pyrilamine | Guinea Pig Cerebellum | >8,000 |

| Muscarinic M₁ Receptor | [³H]Pirenzepine | Human Cortex | >10,000 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit MAO-A or MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compound (this compound) and reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 530-560 nm / 590 nm)

Procedure:

-

Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

-

Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (for control wells) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Prepare a detection mix containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

-

Initiate the reaction by adding 40 µL of the detection mix to each well.

-

Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 15-30 minutes, or perform an endpoint reading after a fixed time.

-

Calculate the rate of reaction (slope of the kinetic curve) or the final fluorescence for endpoint assays.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of this compound for various CNS receptors to assess its selectivity.

Materials:

-

Membrane preparations from cells expressing the target receptor or from specific brain regions.

-

Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A).

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., mianserin for 5-HT₂A).

-

Test compound (this compound).

-

Binding buffer (composition is receptor-dependent).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and either binding buffer (for total binding), a saturating concentration of cold ligand (for non-specific binding), or a concentration of this compound.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percent displacement of the radioligand by each concentration of this compound.

-

Calculate the IC50 value from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Materials:

-

Male mice (e.g., C57BL/6 strain).

-

Test compound (this compound), vehicle control, and positive control (e.g., imipramine).

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment and analysis software.

Procedure:

-

Administer this compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

-

Gently place each mouse individually into the cylinder of water for a 6-minute test session.

-

Record the entire session with a video camera.

-

After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

-

A trained observer, blind to the treatment conditions, scores the video recordings. The duration of immobility (when the mouse makes only the minimal movements necessary to keep its head above water) is typically measured during the last 4 minutes of the test.

-

Compare the immobility time between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time by this compound compared to the vehicle group indicates an antidepressant-like effect.

Caption: Experimental workflow for the Forced Swim Test.

Conclusion

This compound is a selective, reversible inhibitor of MAO-A, a mechanism of action strongly associated with antidepressant efficacy. While specific quantitative data from its initial development are not widely disseminated, its pharmacological profile is expected to be similar to that of other well-characterized RIMAs like moclobemide, featuring potent and selective MAO-A inhibition with minimal off-target activity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel compounds targeting the monoamine oxidase system. Further research is warranted to fully elucidate the complete pharmacological and clinical profile of this compound.

Methodological & Application

Eprobemide: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprobemide, also known as pirlindole, is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of antidepressants. Developed in Russia, where it is marketed as Pyrazidol, this tetracyclic compound exhibits a dual mechanism of action, functioning as both a selective MAO-A inhibitor and a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] This unique pharmacological profile distinguishes it from other antidepressants and makes it a subject of interest for in vitro research into mood disorders and neuropharmacology.

This document provides detailed application notes and experimental protocols for the in vitro study of eprobemide, focusing on its primary activity as a MAO-A inhibitor.

Mechanism of Action

Eprobemide's primary mechanism of action is the selective and reversible inhibition of MAO-A.[1][2][3] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, particularly serotonin and norepinephrine. By inhibiting MAO-A, eprobemide increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effect. The reversibility of its binding to MAO-A is a significant feature, as it reduces the risk of hypertensive crises (the "cheese effect") associated with older, irreversible MAO inhibitors.[3] Additionally, eprobemide has been shown to inhibit the reuptake of serotonin and norepinephrine, further enhancing monoaminergic neurotransmission.[1][4]

Quantitative Data

The following tables summarize the in vitro inhibitory potency of eprobemide (pirlindole) against MAO-A and MAO-B.

Table 1: In Vitro Inhibition of Monoamine Oxidase (MAO) by Pirlindole

| Compound | Enzyme Source | IC50 (µM) | Reference |

| (+/-)-Pirlindole (Eprobemide) | Rat Brain | 0.24 | [5] |

| R-(-)-Pirlindole | Rat Brain | 0.43 | [5] |

| S-(+)-Pirlindole | Rat Brain | 0.18 | [5] |

Note: MAO-B was only slightly inhibited in these experiments, demonstrating the selectivity of pirlindole for MAO-A.[5]

Table 2: Inhibition Constants (Ki) of Pirlindole for MAO-A and MAO-B

| Enzyme Source | Substrate | Ki for MAO-A (mol/L) | Ki for MAO-B (mol/L) | Reference |

| Rat Brain Homogenates | Tryptamine | 2.49 x 10⁻⁷ | 5.21 x 10⁻⁵ | [6] |

| Rat Heart Homogenates | Tryptamine | 3.42 x 10⁻⁸ | 5.99 x 10⁻⁵ | [6] |

Note: Tryptamine is a substrate for both MAO-A and MAO-B. The significantly lower Ki value for MAO-A indicates a much stronger inhibition of this isoform.

Experimental Protocols

Protocol 1: Determination of IC50 for MAO-A Inhibition

This protocol is based on the methodology described by Bruhwyler et al. (1998) for the in vitro determination of MAO-A activity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of eprobemide for MAO-A.

Materials:

-

Eprobemide (Pirlindole)

-

Recombinant human or rat MAO-A enzyme

-

Kynuramine (substrate)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplates (black, for fluorescence reading)

-

Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

-

Positive control (e.g., Clorgyline)

Procedure:

-

Compound Preparation: Prepare a stock solution of eprobemide in DMSO. Serially dilute the stock solution to obtain a range of concentrations to be tested.

-

Enzyme Preparation: Dilute the MAO-A enzyme in sodium phosphate buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

Assay Reaction: a. To each well of the 96-well plate, add the appropriate volume of sodium phosphate buffer. b. Add a small volume (e.g., 1-2 µL) of the diluted eprobemide solution or vehicle (DMSO) for control wells. c. Add the diluted MAO-A enzyme solution to each well. d. Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate, kynuramine, to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a strong base (e.g., 2N NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.

-

Data Analysis: a. Subtract the background fluorescence (wells without enzyme or substrate). b. Calculate the percentage of inhibition for each eprobemide concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the eprobemide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Reversibility of MAO-A Inhibition

This protocol is a conceptual outline based on the known reversible nature of eprobemide.

Objective: To determine if the inhibition of MAO-A by eprobemide is reversible.

Materials:

-

Same materials as in Protocol 1.

-

Dialysis membrane (with an appropriate molecular weight cut-off).

Procedure:

-

Enzyme Inhibition: Incubate a concentrated solution of MAO-A with a high concentration of eprobemide (e.g., 10-100 times the IC50) for a set period (e.g., 30-60 minutes) at 37°C. A control sample with the enzyme and vehicle (DMSO) should be run in parallel.

-

Dialysis: a. Place the enzyme-inhibitor mixture and the control enzyme solution into separate dialysis bags. b. Dialyze both samples against a large volume of cold sodium phosphate buffer for an extended period (e.g., 12-24 hours) with several buffer changes. This will allow the unbound inhibitor to diffuse out of the dialysis bag.

-

Activity Measurement: After dialysis, measure the MAO-A activity of both the eprobemide-treated and control enzyme samples using the assay described in Protocol 1.

-

Data Analysis: Compare the activity of the eprobemide-treated enzyme to the control enzyme. If the inhibition is reversible, the activity of the eprobemide-treated enzyme should be significantly recovered and approach the activity of the control enzyme. If the inhibition is irreversible, the enzyme activity will remain low.

Visualizations

Signaling Pathway of Eprobemide's Dual Action

References

- 1. Pirlindole - Wikipedia [en.wikipedia.org]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Study of the mechanism of action of the new antidepressant pyrazidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: In Vitro MAO-A Inhibition Assay Using Befol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[3][4][5] Befol, a novel oxazolidinone derivative, is a potent, selective, and reversible inhibitor of MAO-A. This application note provides a detailed protocol for determining the inhibitory activity of this compound on MAO-A in an in vitro setting using a fluorometric assay based on the deamination of kynuramine.

Principle of the Assay: The assay measures the activity of MAO-A by monitoring the conversion of a substrate, kynuramine, into 4-hydroxyquinoline. This product is highly fluorescent and can be detected with an excitation wavelength of 310-320 nm and an emission wavelength of 380 nm. The presence of an inhibitor, such as this compound, will decrease the rate of 4-hydroxyquinoline formation, and the degree of inhibition can be quantified to determine the inhibitor's potency, typically expressed as an IC50 value.

Signaling Pathway of MAO-A and Inhibition by this compound